molecular formula C17H19KN4O2 B6143496 potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide CAS No. 1052541-60-2

potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide

Cat. No.: B6143496
CAS No.: 1052541-60-2
M. Wt: 350.46 g/mol
InChI Key: MCHBDHFBHQCKGD-UHFFFAOYSA-M
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Description

Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide is a purine-2,6-dione derivative characterized by a benzyl group at position 3 and a 3-methylbutyl chain at position 7 of the purine ring. The potassium counterion enhances solubility, which is critical for bioavailability in therapeutic applications.

Properties

IUPAC Name

potassium;3-benzyl-7-(3-methylbutyl)purin-1-ide-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.K/c1-12(2)8-9-20-11-18-15-14(20)16(22)19-17(23)21(15)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3,(H,19,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHBDHFBHQCKGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=NC2=C1C(=O)[N-]C(=O)N2CC3=CC=CC=C3.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19KN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and methylbutyl groups under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The purine-2,6-dione scaffold allows extensive substitution at positions 3, 7, and 8, leading to diverse biological activities. Key structural analogs include:

Compound Name Substituents (Position) Key Features Reference Evidence
Target Compound 3-benzyl, 7-(3-methylbutyl) Enhanced solubility (K+ salt), moderate lipophilicity
2-(3,7-Dibenzyl-2,6-dioxo-...-1-yl)acetic acid 3-benzyl, 7-benzyl Higher lipophilicity, reduced solubility
2-[3-benzyl-7-(2-methoxyethyl)-...]acetohydrazide 3-benzyl, 7-(2-methoxyethyl) Polar methoxy group improves water solubility
3-(3-Butyl-7-isobutyl-2,6-dioxo-...-8-yl)propanoic acid 3-butyl, 7-isobutyl Branched alkyl chains increase metabolic stability
N′-(2,3-dimethoxybenzylidene)-...propanehydrazide (6k) 8-thio, substituted hydrazide Neuroprotective, MAO-B inhibition

Key Observations :

  • Position 3 : Benzyl groups (aromatic) are common in analogs like the target compound and ’s dibenzyl derivative. Aromatic substituents enhance π-π interactions in enzyme binding .
  • Position 7 : The 3-methylbutyl chain in the target compound balances lipophilicity and steric bulk, whereas analogs with shorter (e.g., methoxyethyl in ) or branched (e.g., isobutyl in ) chains exhibit varied solubility and metabolic profiles.
  • Position 8 : Thio or hydrazide substitutions (e.g., ) introduce hydrogen-bonding capabilities, critical for neuroprotective and MAO-B inhibitory effects .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is influenced by the benzyl (hydrophobic) and potassium ion (hydrophilic). Analogs with dibenzyl groups () have higher logP (~3.5), while methoxyethyl-substituted derivatives () show lower logP (~2.1) .
  • Dipole Moments : Hydrazide derivatives (e.g., ) exhibit larger dipole moments (>5 Debye) due to polar functional groups, correlating with reduced neurotoxicity .
  • Solubility: Potassium salts (e.g., target compound) generally exhibit superior aqueous solubility compared to free acids or esters (e.g., ’s propanoic acid derivative) .

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